molecular formula C11H16ClN3O2 B12589368 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one CAS No. 651054-93-2

1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one

Cat. No.: B12589368
CAS No.: 651054-93-2
M. Wt: 257.72 g/mol
InChI Key: TZELJWNVCHZMHZ-UHFFFAOYSA-N
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Description

1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one is a complex organic compound that belongs to the class of pyridines This compound is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a pyridine ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Functional Groups: The chloro and methoxy groups are introduced onto the pyridine ring using chlorination and methoxylation reactions, respectively.

    Attachment of the Ethanone Moiety: The ethanone group is attached to the pyridine ring through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

651054-93-2

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

1-[2-(3-aminopropylamino)-6-chloro-4-methoxypyridin-3-yl]ethanone

InChI

InChI=1S/C11H16ClN3O2/c1-7(16)10-8(17-2)6-9(12)15-11(10)14-5-3-4-13/h6H,3-5,13H2,1-2H3,(H,14,15)

InChI Key

TZELJWNVCHZMHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1OC)Cl)NCCCN

Origin of Product

United States

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